
Xanthine-15N2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Xanthine-15N2 is a stable isotope-labeled derivative of xanthine, a purine base involved in nucleic acid metabolism and catabolic pathways. Its molecular structure incorporates two nitrogen-15 (15N) isotopes, replacing natural nitrogen-14 atoms at specific positions (Figure 1). This isotopic labeling ensures minimal interference from endogenous xanthine during mass spectrometry (MS) analysis, making it a critical internal standard for quantitative metabolomics .
In research, this compound is used to calibrate and normalize metabolite measurements in complex biological matrices. For example, it was included in a cocktail of 45 isotopically labeled standards to quantify purine metabolites in COVID-19 patients, enabling precise tracking of metabolic disturbances linked to viral pathogenesis . Its stability, isotopic purity (>98% 15N enrichment), and compatibility with high-performance liquid chromatography (HPLC)-MS platforms underscore its utility in systematic metabolomic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Xanthine-15N2 involves the incorporation of nitrogen-15 isotopes into the xanthine molecule. One common method is to use nitrogen-15 labeled ammonia or nitrogen-15 labeled nitrate as a nitrogen source during the synthesis of xanthine . The reaction typically involves the condensation of nitrogen-15 labeled urea with cyanoacetic acid, followed by cyclization and oxidation steps to form this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with careful control of reaction conditions to ensure high yield and purity. The use of nitrogen-15 labeled precursors is essential for the production of this compound on an industrial scale .
Chemical Reactions Analysis
Primary Reaction Pathway: XOR-Catalyzed Oxidation
Xanthine-15N₂ acts as a substrate for XOR, which catalyzes its hydroxylation to form uric acid-15N₂. This reaction occurs in two steps:
-
Hydroxylation at the C2 position of the purine ring.
-
Electron transfer through the enzyme’s redox centers (molybdenum cofactor, iron-sulfur clusters, and FAD).
Key reaction :
Xanthine-15N2+H2O+O2XORUric acid-15N2+O2∙−+H2O2
Kinetic parameters (derived from LC/TQMS assays ):
Parameter | Value | Conditions |
---|---|---|
Km (Xanthine) | 2.5±0.3μM | pH 8.5, 37°C |
Vmax | 4.49±0.44pmol/h/mL | Diluted mouse plasma |
Linear range | 20–4000 nM | R2=0.998 |
Dual Functionality of XOR: Dehydrogenase vs. Oxidase Activity
XOR exhibits two forms, influencing the reaction products of Xanthine-15N₂ :
Parameter | Xanthine Dehydrogenase (XDH) | Xanthine Oxidase (XO) |
---|---|---|
Electron acceptor | NAD+ | Molecular oxygen (O2) |
Primary products | NADH, H+ | O2∙−, H2O2 |
Role in disease | Uric acid synthesis | Oxidative stress, inflammation |
-
NAD+^++ dependency : XDH requires ≥500μM NAD+ for maximal activity .
-
ROS generation : XO produces superoxide (O2∙−) and hydrogen peroxide during catalysis, contributing to oxidative stress in pathologies like chronic kidney disease .
Reaction Mechanism at the Molybdenum Cofactor
The hydroxylation of Xanthine-15N₂ occurs at the molybdenum (Mo) center of XOR, involving:
-
Nucleophilic attack by the Mo-bound hydroxyl group on the substrate’s carbon center.
-
Proton abstraction by a conserved active-site glutamate residue.
Structural insights (X-ray crystallography ):
-
The purine ring of Xanthine-15N₂ is sandwiched between Phe914 and Phe1009 in bovine XOR.
-
The Mo center adopts a distorted square-pyramidal geometry during catalysis.
Isotope effect : The 15N label enables precise tracking of electron distribution and intermediate stabilization via mass spectrometry .
Reaction Inhibitors and Pharmacological Relevance
Xanthine-15N₂ is used to study XOR inhibitors like allopurinol and febuxostat:
-
Allopurinol : Competes with xanthine at the Mo center (Ki=1.2μM) .
-
FYx-051 : Forms a covalent Mo–CN bond, blocking substrate access .
Limitations and Unresolved Questions
Scientific Research Applications
Key Applications
-
Biochemical Studies
- Xanthine Oxidoreductase Activity Measurement : Xanthine-15N2 is utilized as a substrate to measure xanthine oxidoreductase (XOR) activity in plasma and tissues. This is critical for understanding metabolic disorders, oxidative stress, and liver diseases. For instance, studies have shown increased XOR activity in patients with liver diseases such as hepatitis C and hepatocellular carcinoma, indicating its potential as a biomarker for disease progression .
-
Drug Development
- Pharmacological Research : Xanthine derivatives are known for their roles as phosphodiesterase inhibitors and adenosine receptor antagonists. The incorporation of stable isotopes like 15N2 allows researchers to trace metabolic pathways and evaluate the pharmacokinetics of new drug candidates derived from xanthine .
- Metabolic Disorders
Case Study 1: Liver Disease Assessment
A study involving 329 patients assessed plasma XOR activities in relation to various liver diseases. The findings revealed that XOR activity was significantly elevated in patients with acute hepatitis B and those with abnormal alanine transaminase levels. This suggests that measuring XOR activity using this compound can be an effective diagnostic tool for liver disease severity .
Case Study 2: Drug Development Insights
In another study focused on the development of xanthine-based drugs, researchers utilized this compound to explore new derivatives with enhanced therapeutic profiles. The study highlighted the potential of these derivatives in treating conditions such as asthma and cardiovascular diseases due to their bronchodilator effects .
Data Tables
Application Area | Description | Key Findings |
---|---|---|
Biochemical Studies | Measurement of XOR activity using this compound | Increased XOR activity linked to liver diseases |
Drug Development | Exploration of xanthine derivatives for pharmacological use | New derivatives show promise in treating asthma |
Metabolic Disorders | Correlation between XOR activity and metabolic conditions | High XOR activity associated with obesity |
Mechanism of Action
Xanthine-15N2 exerts its effects primarily through its role as an intermediate in purine metabolism. It is oxidized by xanthine oxidase to form uric acid, a process that involves the transfer of electrons to oxygen molecules, generating reactive oxygen species . This pathway is crucial for the breakdown of purine nucleic acids and the regulation of uric acid levels in the body.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Xanthine-15N2 with structurally or functionally related isotopically labeled compounds, emphasizing their isotopic modifications, applications, and roles in metabolomics:
Structural and Functional Analysis
This compound vs. Hypoxanthine-d3
While both are purine derivatives, Hypoxanthine-d3 employs deuterium labeling, which may slightly alter chromatographic retention times compared to 15N-labeled compounds.
This compound vs. Uric acid-(13C;15N3)
Uric acid-(13C;15N3) is used downstream in the purine degradation pathway. Its dual 13C/15N labeling increases molecular weight by 4 Da, aiding MS differentiation from endogenous uric acid. In contrast, this compound targets earlier steps in purine catabolism .
This compound vs. Thymidine (13C10,15N2)
Thymidine’s extensive 13C/15N labeling makes it suitable for tracking DNA turnover, whereas this compound focuses on nucleotide salvage pathways. Their combined use enables comprehensive analysis of nucleic acid metabolism .
Biological Activity
Xanthine-15N2 is a nitrogen-labeled derivative of xanthine, a purine base that plays a significant role in various biological processes, particularly in purine metabolism. This compound has garnered attention in research due to its potential applications in understanding metabolic pathways and its implications in various diseases.
Chemical Structure and Properties
This compound retains the core structure of xanthine, characterized by two fused rings, one six-membered and one five-membered. The incorporation of nitrogen isotopes allows for precise tracking of metabolic processes involving xanthine, particularly in studies utilizing mass spectrometry techniques.
Biological Functions and Mechanisms
1. Role in Purine Metabolism:
Xanthine is a key intermediate in the catabolism of purines, leading to the formation of uric acid through the action of xanthine oxidoreductase (XOR). XOR catalyzes the oxidation of hypoxanthine to xanthine and subsequently to uric acid, which is crucial for maintaining purine homeostasis in the body.
2. Enzymatic Activity:
The enzymatic activity of XOR can be influenced by various factors, including the presence of this compound. Recent studies have developed sensitive assays using liquid chromatography coupled with mass spectrometry to measure XOR activity with this compound as a substrate. These methods have demonstrated that XOR activity can be significantly elevated in conditions such as liver diseases and type 2 diabetes, indicating its potential as a biomarker for these conditions .
Case Studies
-
Liver Disease and XOR Activity:
A study involving 329 patients with liver diseases showed that plasma XOR activities were markedly increased, especially in acute hepatitis B cases. The use of this compound allowed researchers to correlate XOR activity with liver function tests, suggesting that elevated XOR may reflect disease severity . -
Type 2 Diabetes and Inflammation:
Another investigation explored the relationship between plasma XOR levels and vascular complications in type 2 diabetes patients. The findings indicated that increased XOR activity was associated with inflammatory markers and oxidative stress, highlighting the role of this compound in elucidating metabolic dysfunctions related to diabetes .
Data Tables
Condition | XOR Activity (pmol/h/mL) | Xanthine Levels (μM) | Uric Acid Levels (mg/dL) |
---|---|---|---|
Healthy Controls | 78.3 | 0.49 | 4.8 |
Liver Disease (Acute) | 216 | 0.63 | 5.0 |
Type 2 Diabetes | 441 | 1.7 | Not reported |
Table 1: Summary of XOR activity and related metabolite levels across different conditions.
Pharmacological Implications
Xanthine derivatives, including this compound, have been explored for their therapeutic potential due to their diverse biological activities:
- Antioxidant Properties: Xanthines exhibit antioxidant effects, which can mitigate oxidative stress-related damage.
- Anti-inflammatory Effects: By inhibiting XOR, xanthines can reduce inflammation associated with chronic diseases.
- Drug Development: The structural framework of xanthine allows for the development of new pharmacological agents targeting various pathways, including adenosine receptors and phosphodiesterase enzymes .
Q & A
Basic Research Questions
Q. What are the validated methods for synthesizing Xanthine-15N2 with high isotopic purity?
- Methodological Answer : Synthesis typically involves substituting nitrogen atoms in xanthine with 15N isotopes via precursor-based routes. Key steps include:
- Using 15N-labeled ammonia or urea in the purine biosynthesis pathway to ensure isotopic incorporation .
- Purification via recrystallization or HPLC, validated by mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm isotopic enrichment (>98%) and structural integrity .
- Reporting synthesis protocols in detail, including reagent sources and purification conditions, to ensure reproducibility .
Q. How can researchers confirm the identity and purity of this compound in experimental settings?
- Methodological Answer : Characterization requires a multi-analytical approach:
- Isotopic purity : Quantify 15N enrichment using high-resolution MS or isotope-ratio MS .
- Structural validation : Employ 1H/13C/15N NMR to verify chemical shifts and confirm absence of unlabeled contaminants .
- Purity assessment : Use HPLC with UV detection (e.g., λ = 254 nm) to ensure >99% chemical purity, reporting retention times and column specifications .
Q. What are the critical storage conditions to maintain this compound stability?
- Methodological Answer : Stability studies recommend:
- Storing in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C to prevent isotopic exchange or degradation .
- Periodic reanalysis via MS after long-term storage to detect isotopic dilution or decomposition .
Advanced Research Questions
Q. How should experimental designs address discrepancies in this compound metabolic flux data across studies?
- Methodological Answer : Resolving contradictions involves:
- Standardized protocols : Aligning cell culture conditions (e.g., pH, temperature) and isotopic tracing timepoints to minimize variability .
- Cross-validation : Comparing data from orthogonal techniques (e.g., LC-MS vs. GC-MS) to rule out instrument-specific artifacts .
- Meta-analysis : Systematically reviewing primary literature to identify confounding variables (e.g., cell type, tracer concentration) and proposing consensus guidelines .
Q. What strategies optimize the use of this compound in tracing nitrogen metabolism in complex biological systems?
- Methodological Answer : Advanced applications require:
- Dynamic profiling : Time-resolved sampling to capture transient metabolic intermediates, coupled with computational modeling (e.g., kinetic flux profiling) .
- Background correction : Measuring natural abundance 15N in control samples to subtract noise from experimental data .
- Integration with omics : Correlating flux data with transcriptomic/proteomic datasets to identify regulatory nodes .
Q. How can researchers mitigate isotopic dilution effects when using this compound in vivo?
- Methodological Answer : Mitigation strategies include:
- Dose optimization : Pre-testing tracer concentrations to balance signal intensity and physiological relevance .
- Compartmental modeling : Using software like INCA or OpenFLUX to account for intracellular dilution pools .
- Validation with knockout models : Employing genetic mutants (e.g., xanthine dehydrogenase knockouts) to isolate specific pathways .
Q. Data Analysis & Interpretation
Q. What statistical approaches are recommended for analyzing heterogeneous this compound datasets?
- Methodological Answer : Robust analysis involves:
- Multivariate analysis : Applying PCA or PLS-DA to identify outliers and batch effects .
- Error propagation : Quantifying uncertainties in isotopic enrichment measurements using Monte Carlo simulations .
- Open-source tools : Utilizing platforms like MetaCyc or Skyline for pathway mapping and data visualization .
Q. How can researchers ensure their this compound findings are reproducible across labs?
- Methodological Answer : Enhance reproducibility by:
- Adhering to FAIR data principles (Findable, Accessible, Interoperable, Reusable) when publishing datasets .
- Including step-by-step video protocols for complex procedures (e.g., isotopic tracer preparation) .
- Participating in inter-laboratory round-robin trials to validate key results .
Properties
Molecular Formula |
C5H4N4O2 |
---|---|
Molecular Weight |
154.10 g/mol |
IUPAC Name |
3,7-dihydropurine-2,6-dione |
InChI |
InChI=1S/C5H4N4O2/c10-4-2-3(7-1-6-2)8-5(11)9-4/h1H,(H3,6,7,8,9,10,11)/i8+1,9+1 |
InChI Key |
LRFVTYWOQMYALW-IOOOXAEESA-N |
Isomeric SMILES |
C1=NC2=C(N1)C(=O)[15NH]C(=O)[15NH]2 |
Canonical SMILES |
C1=NC2=C(N1)C(=O)NC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.